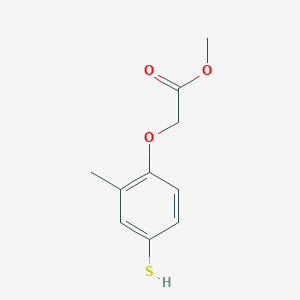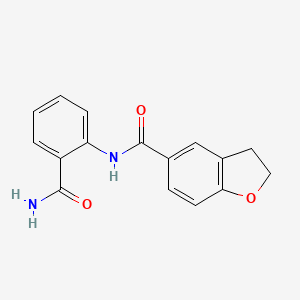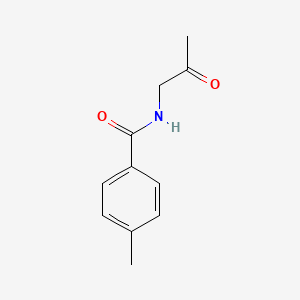
Methoxy Eltrombopag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising candidates for developing new treatments for various diseases.
Industry
In the industrial sector, (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid might be used in the production of specialty chemicals, polymers, or other materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones and biphenyl derivatives. Examples include:
- (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
- (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
The uniqueness of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(31)23(17(3)29-30)28-27-22-10-6-9-21(24(22)34-4)18-7-5-8-19(14-18)26(32)33/h5-14,29H,1-4H3,(H,32,33) |
InChI Key |
MXFLZGCNPNFNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3OC)C4=CC(=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)



![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)


![tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate](/img/structure/B8671960.png)






